N'-[(E)-naphthalen-1-ylmethylidene]-2-(3-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(3-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazides and is characterized by the presence of a naphthalene ring, a nitrophenoxy group, and an acetohydrazide moiety. Its molecular structure allows for diverse chemical reactivity, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(3-NITROPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde and 2-(3-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(3-NITROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(3-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(3-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. These properties make it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(3-NITROPHENOXY)ACETOHYDRAZIDE
- N’-[(E)-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE-2-(4-NITROPHENOXY)ACETOHYDRAZIDE
- N’-[(E)-(4-BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE-2-(3-CHLOROPHENOXY)ACETOHYDRAZIDE
Uniqueness: N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-(3-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a naphthalene ring and a nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15N3O4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H15N3O4/c23-19(13-26-17-9-4-8-16(11-17)22(24)25)21-20-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-12H,13H2,(H,21,23)/b20-12+ |
InChI Key |
DQBQVWPIUGGTDW-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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